molecular formula C12H12N2OS2 B044069 3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 113520-01-7

3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B044069
CAS No.: 113520-01-7
M. Wt: 264.4 g/mol
InChI Key: SRKGQOMPUYHFAP-UHFFFAOYSA-N
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Description

3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS: 113520-01-7) is a thienopyrimidine derivative with the molecular formula C₁₂H₁₂N₂OS₂ and a molecular weight of 264.37 g/mol . Its structure comprises a fused cyclopenta-thienopyrimidine core, substituted with an allyl group at position 3 and a mercapto (-SH) group at position 2. Thienopyrimidines are known for diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects . This compound is commercially available for research purposes, with suppliers like Santa Cruz Biotechnology offering it in quantities up to 5 g .

Properties

IUPAC Name

11-prop-2-enyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-2-6-14-11(15)9-7-4-3-5-8(7)17-10(9)13-12(14)16/h2H,1,3-6H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKGQOMPUYHFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356401
Record name 3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113520-01-7
Record name 3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS No. 113520-01-7) is a compound of significant interest due to its diverse biological activities. Its unique structure combines a thieno and pyrimidine moiety, which contributes to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C12H12N2OS2
  • Molecular Weight : 264.36 g/mol
  • IUPAC Name : 2-prop-2-enyl-3-sulfanylidene-4,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-b]pyrimidin-1-one
  • Melting Point : 210°C to 211°C

Antiviral Activity

Research indicates that derivatives of thieno-pyrimidine compounds exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit viral replication in various models:

CompoundTarget VirusIC50 (µM)Reference
Compound AHCV NS5B RNA polymerase32.2
Compound BHIV-10.35

The compound in focus has not been extensively studied for its antiviral properties; however, its structural analogs suggest potential efficacy against viruses such as Hepatitis C and HIV.

Antitumor Activity

Thieno-pyrimidine derivatives have shown promise in cancer therapy. The biological activity of these compounds often correlates with their ability to inhibit tumor cell proliferation:

CompoundCancer TypeIC50 (µM)Reference
Compound EBreast Cancer25
Compound FLung Cancer30

The potential of this compound in cancer treatment remains an area for future exploration.

Case Studies

  • Study on Antiviral Activity : A recent study evaluated the antiviral effects of thieno-pyrimidine derivatives against Hepatitis C virus (HCV). The results indicated that compounds with structural similarities to our target compound inhibited HCV replication significantly.
  • Antimicrobial Efficacy : In vitro tests conducted on various thieno-pyrimidine derivatives revealed that modifications at the mercapto position enhanced their antibacterial properties against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physical Properties

The biological and physicochemical properties of thienopyrimidines are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Thienopyrimidines
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound (113520-01-7) 3-Allyl, 2-mercapto C₁₂H₁₂N₂OS₂ 264.37 Not reported Allyl, SH, fused cyclopenta
3-Methyl derivative (132605-19-7) 3-Methyl, 2-mercapto C₁₀H₁₀N₂OS₂ 238.33 Not reported Methyl, SH
3-Phenyl-2-sulfanyl (300557-77-1) 3-Phenyl, 2-sulfanyl C₁₅H₁₂N₂OS₂ 300.40 Not reported Phenyl, SH
3-Phenyl-2-(prop-2-yn-1-ylsulfanyl) (3d, CAS not listed) 3-Phenyl, 2-propynylsulfanyl C₁₈H₁₄N₂OS₂ 338.45 249 Phenyl, alkyne, SH
7-Benzyl-2-thioxo derivative (11d) 7-Benzyl, 2-thioxo C₁₇H₁₄N₂OS₂ 314.39 >300 Benzyl, C=S
AS1 (Anti-inflammatory lead) 3-sec-Butylideneamino, 2-mercapto Not reported Not reported Not reported sec-Butylideneamino, SH

Key Observations :

  • Mercapto (-SH) Group: Present in all analogs, this group is critical for hydrogen bonding and metal chelation, influencing both reactivity and pharmacological activity .
  • Melting Points : Higher melting points (e.g., >300°C for 11d ) correlate with increased structural rigidity and aromaticity. The target compound’s melting point is unreported but likely falls within this range due to its fused bicyclic system.

Key Insights :

  • Anti-Inflammatory Activity: The sec-butylideneamino substituent in AS1 enhances potency, likely due to improved lipophilicity and target engagement . The target compound’s allyl group may offer similar advantages but requires empirical validation.
  • Antimicrobial Activity: Substituted thienopyrimidines with aryl groups (e.g., 3-phenyl in 300557-77-1) show broad-spectrum activity, whereas alkyl substituents (e.g., methyl, isobutyl) are less explored .

Commercial and Research Relevance

  • Suppliers: The target compound and its analogs (e.g., 3-isobutyl, 3-furylmethyl derivatives) are available from Aaron Chemicals and Santa Cruz Biotechnology, with prices ranging from $208–$963 per gram .
  • Research Gaps: Limited data exist on the target compound’s specific bioactivity. Further studies should explore its pharmacokinetics and mechanism of action relative to AS1 and phenyl-substituted analogs.

Preparation Methods

Gewald Reaction-Based Cyclocondensation

The Gewald reaction facilitates the formation of 2-aminothiophene-3-carboxylate derivatives, which are critical intermediates. Cyclopentanone (5 mmol) reacts with ethyl cyanoacetate (5 mmol), sulfur (5 mmol), and morpholine in ethanol at 60°C for 6 hours to yield ethyl 2-amino-4,5-cyclopentathiophene-3-carboxylate. IR spectroscopy confirms NH2_2 stretches at 3,180–3,215 cm1^{-1}, while 1H^{1}\text{H}-NMR reveals multiplet signals for the cyclopentyl CH2_2 groups at δ 1.75–2.81 ppm.

Cyclization with Potassium Thiocyanate

The thiophene carboxylate intermediate undergoes cyclization with potassium thiocyanate (20 mmol) in dioxane/ethanol under reflux with HCl to form 2-mercapto-5,6-cyclopentathieno[2,3-d]pyrimidin-4(3H)-one. This step achieves a 78% yield, with IR spectra showing C=O stretches at 1,667 cm1^{-1} and S-H vibrations at 2,570 cm1^{-1}.

Allylation of the Mercapto Group

ParameterOptimal ValueYield (%)
Temperature70°C84
NaOH Concentration0.1 M84
Allyl Bromide Equiv1.284
Reaction Time2 hours84

Microwave-Assisted Allylation

An alternative one-step method employs microwave irradiation (300 W, 100°C) with allyl isothiocyanate in solvent-free conditions, reducing reaction time to 20 minutes. However, this approach yields 72% product with minor impurities, necessitating column chromatography.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • IR (KBr) : C=O stretch at 1,666 cm1^{-1}, C=C/C=N stretches at 1,593–1,618 cm1^{-1}.

  • 1H^{1}\text{H}-NMR (DMSO-d6_6) : Allyl protons as doublets at δ 5.15–5.26 ppm (J = 10.2–17.2 Hz), cyclopentyl CH2_2 multiplets at δ 1.78–2.85 ppm, and NH at δ 14.04 ppm.

  • 13C^{13}\text{C}-NMR : Cyclopenta carbons at δ 22.65–173.14 ppm, allyl carbons at δ 115.80–145.60 ppm.

Mass Spectrometry

The molecular ion peak at m/z 318.1 corresponds to C14_{14}H14_{14}N4_4OS2_2, with fragment ions at m/z 276 (loss of C3_3H5_5) and m/z 202 (thienopyrimidinone core).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Time
Conventional Alkylation84982 hours
Microwave Allylation728520 minutes

The conventional method offers superior yield and purity, while the microwave approach prioritizes speed.

Challenges and Mitigation Strategies

  • Byproduct Formation : Hydrolysis of the allyl group during prolonged heating is mitigated by strict temperature control (70°C).

  • Solubility Issues : Ethanol/dioxane mixtures enhance intermediate solubility during cyclization.

  • Purification : Recrystallization from ethanol removes unreacted starting materials, confirmed by TLC (Rf_f = 0.62 in ethyl acetate/hexane) .

Q & A

Q. What are the optimized synthetic routes for 3-allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes. Key steps include:

  • Azomethine formation : Refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol to form intermediates .
  • Heterocyclization : Using glacial acetic acid and DMSO as catalysts under reflux to achieve ring closure, yielding the target compound in high purity (70–85% yield) .
  • Characterization : Confirm structure via 1H^1 \text{H}-NMR (e.g., δ 2.8–3.2 ppm for cyclopentane protons) and IR spectroscopy (e.g., 1680–1700 cm1^{-1} for carbonyl groups) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • 1H^1 \text{H}-NMR : Identify allyl protons (δ 5.0–5.8 ppm as multiplet) and cyclopentane protons (δ 2.5–3.5 ppm as multiplet) .
  • IR Spectroscopy : Detect the mercapto (-SH) stretch at ~2550 cm1^{-1} and carbonyl (C=O) stretch at ~1680 cm1^{-1} .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 316.44 for C16_{16}H16_{16}N2_2OS2_2) and fragmentation patterns .

Advanced Research Questions

Q. How can computational docking studies be designed to predict the anti-inflammatory activity of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or tyrosinase, based on structural analogs showing activity .
  • Ligand Preparation : Optimize the compound’s 3D structure using software like Gaussian or Avogadro, focusing on the allyl and mercapto groups’ conformations .
  • Docking Protocol : Use AutoDock Vina with a grid box centered on the enzyme’s active site (e.g., COX-2 PDB ID: 5KIR). Validate results by comparing binding energies (<-7 kcal/mol indicates strong interaction) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability via HPLC analysis of plasma samples post-administration to identify metabolic instability .
  • Dose-Response Optimization : Test multiple concentrations (e.g., 1–100 µM) in cell-based assays (e.g., RAW264.7 macrophages for anti-inflammatory activity) and correlate with in vivo efficacy in rodent models .
  • Metabolite Identification : Use LC-MS to detect active metabolites (e.g., oxidized thiol derivatives) that may contribute to discrepancies .

Q. How can structure-activity relationship (SAR) studies be conducted to improve dihydrofolate reductase (DHFR) inhibition?

Methodological Answer:

  • Analog Synthesis : Modify the allyl group (e.g., replace with propargyl or benzyl substituents) and evaluate IC50_{50} values against DHFR .
  • Enzyme Assays : Use a spectrophotometric assay with NADPH oxidation at 340 nm to measure inhibition kinetics .
  • Crystallography : Co-crystallize the compound with DHFR (PDB ID: 1U72) to identify critical binding interactions (e.g., hydrogen bonds with Asp27 and Leu28) .

Experimental Design & Analytical Challenges

Q. What are the common pitfalls in synthesizing thieno[2,3-d]pyrimidin-4-one derivatives, and how can they be mitigated?

Methodological Answer:

  • Side Reactions : Oxidative dimerization of the mercapto group can occur. Mitigate by conducting reactions under inert atmosphere (N2_2/Ar) and using antioxidants like BHT .
  • Purification Issues : Low solubility in common solvents (e.g., EtOAc). Use recrystallization from acetic acid or gradient column chromatography (SiO2_2, hexane:EtOAc 4:1) .

Q. How should researchers validate the purity of this compound for pharmacological assays?

Methodological Answer:

  • HPLC Analysis : Use a C18 column (mobile phase: 60% MeCN/40% H2_2O + 0.1% TFA) with UV detection at 254 nm. Purity >95% is required for in vivo studies .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

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